Cas no 113826-06-5 ((2R)-(-)-Glycidyl Tosylate)

(2R)-(-)-Glycidyl Tosylate is a chiral epoxide derivative widely used as a versatile intermediate in organic synthesis, particularly in the preparation of enantiomerically pure compounds. Its key advantages include high reactivity in nucleophilic ring-opening reactions, enabling the stereoselective formation of C-O and C-N bonds. The tosylate group enhances leaving-group ability, facilitating efficient transformations under mild conditions. The (2R) configuration ensures precise control over stereochemistry, making it valuable for asymmetric synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Its stability under anhydrous conditions and compatibility with a range of reagents further contribute to its utility in complex synthetic routes.
(2R)-(-)-Glycidyl Tosylate structure
(2R)-(-)-Glycidyl Tosylate structure
商品名:(2R)-(-)-Glycidyl Tosylate
CAS番号:113826-06-5
MF:C10H12O4S
メガワット:228.26488
MDL:MFCD00010834
CID:63039

(2R)-(-)-Glycidyl Tosylate 化学的及び物理的性質

名前と識別子

    • (R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
    • (2r)-(-)-glycidyl tosylate
    • (s)-oxiranemethanol 4-methylbenzenesulfonate
    • (R)-GlycidylTosylate
    • (2(R))-(-)-Glycidyl tosylate
    • (2R)-(-)-Glycidyl p-toluenesulfonate
    • (2R)-(?)-Glycidyl tosylate
    • (2R)-GLYCIDYL TOLUENESULFONATE
    • (R)-(-)-Glycidyl tosylate
    • (2R)-(−)-Glycidyl tosylate
    • (R)-(?)-Glycidyl p-toluenesulfonate
    • (R)-(?)-Glycidyl tosylate
    • (R)-(?)-Oxirane-2-methanol p-toluenesulfonate salt
    • [(2R)-oxiran-2-yl]methyl 4-methylbenzenesulfonate
    • p-Toluenesulfonic Acid (2R)-(-)-Glycidyl Ester
    • Oxiran-2-ylmethyl 4-methylbenzenesulfonate
    • (2R)-(−2,2'-IMINOSTILBENE
    • RARECHEM AK HZ 0050
    • (R)-Glycidil Tosylate
    • (R)-GLYCIDYL TOSYLATE
    • LABOTEST-BB LT00440878
    • (R)-Glycidyl Tosylate,99%e.e.
    • (2R)-(-)-Glycidyl Tosylate
    • MDL: MFCD00010834
    • インチ: 1S/C10H12O4S/c1-8-2-4-10(5-3-8)15(11,12)14-7-9-6-13-9/h2-5,9H,6-7H2,1H3/t9-/m1/s1
    • InChIKey: NOQXXYIGRPAZJC-SECBINFHSA-N
    • ほほえんだ: CC1=CC=C(C=C1)S(=O)(=O)OC[C@H]2CO2
    • BRN: 3592142

計算された属性

  • せいみつぶんしりょう: 228.04600
  • どういたいしつりょう: 228.046
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 298
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.3A^2
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: イエローまたはイエローオレンジの粉末
  • 密度みつど: 1.3749 (rough estimate)
  • ゆうかいてん: 46-49 °C (lit.)
  • ふってん: 340.07°C (rough estimate)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: 1.5400 (estimate)
  • ようかいど: dioxane: 50 mg/mL, clear
  • すいようせい: ぶんかい
  • PSA: 64.28000
  • LogP: 2.17990
  • ようかいせい: 未確定
  • ひせんこうど: -18 º (c=2.5,CHCl3)

(2R)-(-)-Glycidyl Tosylate セキュリティ情報

  • 記号: GHS05 GHS08
  • ヒント:に警告
  • シグナルワード:Danger
  • 危害声明: H318,H334,H350
  • 警告文: P201,P261,P280,P305+P351+P338,P308+P313
  • 危険物輸送番号:UN 3077 9/PG 3
  • WGKドイツ:3
  • 危険カテゴリコード: 45-41-43-51/53-68
  • セキュリティの説明: S61-S45-S36/37/39-S26-S53
  • 福カードFコード:3-10-21
  • RTECS番号:RR0510000
  • 危険物標識: T N
  • 包装グループ:
  • リスク用語:R45; R41; R43; R51/53; R68
  • 危険レベル:9
  • ちょぞうじょうけん:2-8°C
  • セキュリティ用語:S53;S26;S36/37/39;S45;S61

(2R)-(-)-Glycidyl Tosylate 税関データ

  • 税関コード:29109000
  • 税関データ:

    中国税関コード:

    29109000

(2R)-(-)-Glycidyl Tosylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Ambeed
A167572-1g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98% 99%ee
1g
$5.0 2025-02-21
Ambeed
A167572-25g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98% 99%ee
25g
$32.0 2025-02-21
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD12071-10g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98% 99%ee
10g
¥144.0 2022-03-01
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R45960-25g
(R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
113826-06-5
25g
¥276.0 2021-09-08
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1017372-5g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98%
5g
¥49.00 2024-08-09
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R006856-1g
(2R)-(-)-Glycidyl Tosylate
113826-06-5 97%
1g
¥27 2024-05-26
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD12071-5g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98% 99%ee
5g
¥76.0 2022-03-01
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD12071-25g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98% 99%ee
25g
¥274.0 2022-03-01
Ambeed
A167572-5g
(2R)-(-)-Glycidyl tosylate
113826-06-5 98% 99%ee
5g
$10.0 2025-02-21
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R45960-5g
(R)-Oxiran-2-ylmethyl 4-methylbenzenesulfonate
113826-06-5
5g
¥76.0 2021-09-08

(2R)-(-)-Glycidyl Tosylate 合成方法

(2R)-(-)-Glycidyl Tosylate 関連文献

(2R)-(-)-Glycidyl Tosylateに関する追加情報

Glycidyl Tosylate (CAS No. 113826-06-5): A Comprehensive Overview

Glycidyl tosylate, also known as tosyl glycidate or glycidyl tosylate (2R), is a versatile compound with the CAS number 113826-06-5. This compound is widely recognized in the fields of organic chemistry and materials science due to its unique chemical properties and applications. Glycidyl tosylate is a glycidylic ether derivative, where the glycidyl group is attached to a tosyl group, making it highly reactive and suitable for various chemical reactions.

The glycidyl group in glycidyl tosylate is a three-membered epoxide ring, which contributes to its reactivity. The tosyl group, derived from toluenesulfonic acid, acts as a leaving group, enabling the compound to participate in nucleophilic substitution reactions. This combination makes glycidyl tosylate an excellent intermediate in the synthesis of polymers, surfactants, and other specialty chemicals.

Recent studies have highlighted the potential of glycidyl tosylate in advanced materials development. For instance, researchers have explored its use in the synthesis of block copolymers with tailored properties for biomedical applications. The ability of glycidyl tosylate to undergo controlled polymerization has opened new avenues for creating materials with enhanced biocompatibility and mechanical strength.

In addition to its role in polymer chemistry, glycidyl tosylate has found applications in the pharmaceutical industry. Its reactivity makes it a valuable intermediate in the synthesis of complex molecules, including antibiotics and anti-inflammatory drugs. Recent advancements in asymmetric synthesis have further expanded its utility, enabling the production of enantiomerically pure compounds with high efficiency.

The synthesis of glycidyl tosylate typically involves the reaction of glycidol with p-toluenesulfonyl chloride in the presence of a base. This process ensures high purity and stability of the final product. The compound is stable under normal storage conditions but requires protection from moisture and light due to its reactive nature.

From an environmental perspective, glycidyl tosylate has been studied for its biodegradability and eco-friendly applications. Researchers have investigated its use in water-soluble polymers that can degrade under specific environmental conditions, reducing their impact on ecosystems.

In conclusion, glycidyl tosylate (CAS No. 113826-06-5) is a multifaceted compound with significant contributions across various scientific domains. Its reactivity, versatility, and compatibility with modern synthetic techniques make it an indispensable tool in contemporary chemistry research and industrial applications.

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